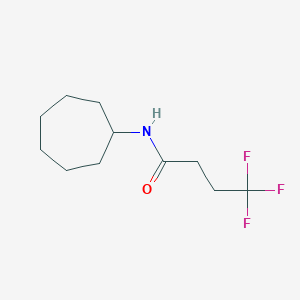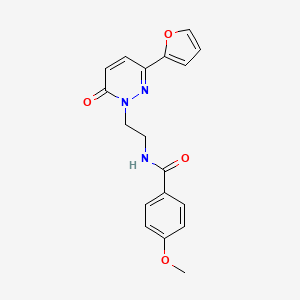
N1-叠氮基精胺.3HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Azido-spermineThis compound is primarily used in various scientific research applications due to its unique chemical properties and biological activities.
科学研究应用
N1-Azido-spermine.3HCl has a wide range of scientific research applications:
Polyamine Metabolism and Cellular Function: It is used to study the roles of polyamines in cell growth, proliferation, and differentiation.
Cancer Research: Due to its involvement in cellular proliferation, it is used in cancer studies to understand tumor growth mechanisms.
Epigenetic Regulation: It is used to study epigenetic modifications, particularly the inhibition of histone acetyltransferases and interaction with chromatin.
Neuroprotection and Aging: Research on polyamines has highlighted their role in neuroprotection and aging, making this compound valuable in studies related to neurodegenerative diseases.
作用机制
Biochemical Pathways
N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are implicated in a range of biological processes. Spermidine, for instance, is produced by collective metabolic pathways of gut bacteria, bacteria-host co-metabolism, and by the host cells, including activated immune cells .
生化分析
Biochemical Properties
N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are ubiquitous in living cells and are implicated in a range of biological processes. The induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine .
Cellular Effects
The induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine . The staining of SSAT was found specifically in the tumor tissue and not in the neighboring normal lung tissue .
Molecular Mechanism
The molecular mechanism of N1-Azido-spermine.3HCl is not fully understood. It is known that the induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine .
Metabolic Pathways
N1-Azido-spermine.3HCl is involved in the polyamine metabolic pathway . Spermidine/Spermine N1-Acetyltransferase (SSAT) regulates cellular polyamine content . Its acetylated products are either excreted from the cell or oxidized by acetylpolyamine oxidase .
准备方法
The synthesis of N1-Azido-spermine.3HCl involves the introduction of an azido group into the spermine molecule. The synthetic route typically includes the following steps:
Protection of Amino Groups: The primary and secondary amino groups of spermine are selectively protected to prevent unwanted reactions.
Azidation: The protected spermine is then reacted with a suitable azidation reagent, such as sodium azide, under controlled conditions to introduce the azido group.
Deprotection: The protecting groups are removed to yield N1-Azido-spermine.3HCl.
化学反应分析
N1-Azido-spermine.3HCl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
相似化合物的比较
N1-Azido-spermine.3HCl is unique due to the presence of the azido group, which imparts distinct chemical reactivity. Similar compounds include:
Spermine: A polyamine involved in cellular metabolism and growth.
Spermidine: Another polyamine with roles in cellular function and aging.
N1, N12-Diacetylspermine: An acetylated derivative of spermine used in cancer research.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
属性
IUPAC Name |
3-azaniumylpropyl-[4-(3-azidopropylazaniumyl)butyl]azanium;trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIMCTWMSESMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[NH2+]CCCN=[N+]=[N-])C[NH2+]CCC[NH3+].[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27Cl3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2581115.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)
![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2581120.png)




![7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581130.png)

![2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581133.png)
![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)


